Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-12(10-5-7-11(15)8-6-10)13(9-16)14(17)18-4-2/h5-8H,3-4H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFONLQVIKGAD-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an E-isomer selective formation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical agents due to its structural features.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and ester groups allows for diverse interactions at the molecular level, influencing its biological activity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic nature of the aryl substituent significantly influences reactivity and stability. A comparison of derivatives is summarized in Table 1.
Table 1: Comparison of Ethyl (E)-3-(4-Chlorophenyl)-2-cyanoacrylate with Analogs
Key Observations:
- Electron-Withdrawing Groups (Cl, F, CF₃): Enhance electrophilicity of the α,β-unsaturated system, accelerating Michael additions. The 4-Cl derivative exhibits stronger electron withdrawal than 4-F, correlating with higher reactivity in nucleophilic attacks .
- Electron-Donating Groups (OMe): Reduce electrophilicity, stabilizing the compound but slowing reactivity. The 4-OMe derivative shows upfield shifts in ¹H-NMR (δ 7.01 for aromatic protons) compared to 4-Cl (δ ~8.01) .
- Steric Effects: Bulky substituents (e.g., 3,4-Cl₂) may hinder crystallization, as seen in the lack of reported crystallographic data for 3,4-Cl₂ and 4-CF₃ analogs .
Stereochemical and Crystallographic Differences
- (E)- vs. (Z)-Isomers: The (E)-isomer adopts a planar conformation ideal for conjugation, while the (Z)-isomer (e.g., ethyl (Z)-3-(4-Cl-C₆H₄)-2-cyanoacrylate) shows a distorted dihedral angle (8.7°), disrupting π-orbital overlap . This distortion reduces thermal stability and alters solubility .
- Crystal Packing: The 4-Cl (E)-isomer forms tight, layered structures via C–H···N hydrogen bonds, whereas the (Z)-isomer exhibits weaker C–H···O interactions, influencing melting points and mechanical properties .
Spectral and Analytical Data
- FT-IR: The C≡N stretch appears at ~2250 cm⁻¹ across derivatives, while C=O vibrations vary slightly (1718 cm⁻¹ for 4-OMe vs. 1710 cm⁻¹ for 4-Cl) due to electronic effects .
- ¹H-NMR: The =CH proton resonates downfield (δ 8.17 for 4-OMe vs. δ 8.01 for 4-Cl) in (E)-isomers, reflecting substituent-induced deshielding .
Biological Activity
Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate, a compound with the molecular formula , has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyano group and a chlorophenyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:
Key Properties
- Molecular Weight : 233.67 g/mol
- Solubility : Soluble in organic solvents, limited solubility in water.
- Stability : Stable under normal conditions but sensitive to strong acids and bases.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
- Antitumor Activity : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, impacting cell proliferation.
- Antimicrobial Effects : Preliminary data indicate potential antimicrobial properties against certain bacterial strains, possibly due to its ability to disrupt bacterial cell membranes.
Study 1: Anti-inflammatory Effects
A study conducted by researchers at the University of Pavia examined the anti-inflammatory effects of this compound on human macrophages. The results indicated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .
Study 2: Antitumor Activity
In a controlled laboratory setting, this compound was tested against various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity. Mechanistic studies revealed that it triggers apoptosis via mitochondrial pathways .
Study 3: Antimicrobial Properties
A recent investigation highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, demonstrating its potential as a novel antimicrobial agent .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Q. What synthetic methodologies are effective for producing Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate, and what reaction conditions optimize yield?
The compound can be synthesized via Knoevenagel condensation , where a protic ionic liquid (e.g., [Bmim]HSO₄) under ultrasonic irradiation accelerates the reaction between 4-chlorobenzaldehyde and ethyl cyanoacetate. This method enhances reaction efficiency and reduces side products. Key parameters include solvent selection (ethanol or methanol), temperature (60–80°C), and catalyst loading (5–10 mol%) .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
NMR spectroscopy (¹H and ¹³C) identifies the (E)-isomer through characteristic olefinic proton coupling constants (J ≈ 12–16 Hz) and cyano group signals (δ ~110–120 ppm in ¹³C-NMR). X-ray crystallography using programs like SHELXL refines the structure, confirming the planar geometry of the α,β-unsaturated nitrile moiety and the trans-configuration of the substituents .
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar esters (e.g., ethyl cyanoacrylates), use nitrile gloves , fume hoods , and chemical-resistant goggles to avoid skin/eye contact. Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group. Waste disposal should follow protocols for cyanide-containing compounds .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the 4-chlorophenyl group be addressed?
The electron-withdrawing chlorine atom deactivates the phenyl ring, complicating electrophilic substitution. Directed ortho-metalation (e.g., using LDA or TMPZnCl) or protecting group strategies (e.g., silyl ethers) can direct functionalization. Failed sulfonation attempts in similar compounds suggest avoiding strongly acidic conditions to prevent nitrile degradation .
Q. What hydrogen-bonding patterns stabilize the crystal lattice of this compound?
Graph set analysis (as per Etter’s formalism) reveals R₂²(8) motifs involving the nitrile N and ester carbonyl O, forming dimeric units. Weak C–H···O interactions between the chlorophenyl H and ester oxygen further stabilize the supramolecular assembly, as observed in related crystal structures .
Q. What computational methods predict the reactivity of the α,β-unsaturated nitrile moiety in Michael addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals, showing high electrophilicity at the β-carbon (LUMO energy ≈ -1.5 eV). Natural Bond Orbital (NBO) analysis quantifies charge distribution, supporting nucleophilic attack at the β-position .
Q. How does the compound’s electronic structure influence its potential as a pharmacophore?
The α,β-unsaturated nitrile acts as a Michael acceptor , enabling covalent binding to cysteine residues in enzymes. Substituent effects (e.g., 4-Cl on phenyl) modulate electron density, enhancing electrophilicity. Similar chlorophenyl-containing compounds show activity in neurological diagnostics, suggesting potential for targeted drug design .
Q. What crystallographic software tools resolve disorder in this compound structures?
SHELXL refines disordered solvent molecules or substituents using PART and SIMU instructions. ORTEP-3 visualizes anisotropic displacement ellipsoids, while WinGX integrates refinement and validation tools to manage twinning or pseudo-symmetry issues .
Q. How do solvent polarity and temperature affect the compound’s stability in solution?
Polar aprotic solvents (e.g., DMSO, DMF) stabilize the nitrile group via dipole interactions, while protic solvents (e.g., water) accelerate hydrolysis. Kinetic studies at varying temperatures (25–60°C) using HPLC quantify degradation rates, revealing a half-life >72 hours in anhydrous acetonitrile .
Q. What spectroscopic techniques differentiate polymorphic forms of this compound?
Powder X-ray Diffraction (PXRD) identifies polymorphs by unique diffraction peaks (e.g., 2θ = 12.5°, 18.7°). Solid-state NMR (¹³C CP/MAS) distinguishes conformational differences, such as variations in ester carbonyl chemical shifts (δ 168–172 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
